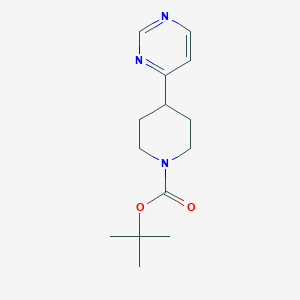
2-Formyl-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . This compound features a benzothiazole ring fused with a formyl group at the 2nd position and a carboxylic acid group at the 6th position, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Formyl-1,3-benzothiazole-6-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or acids in the presence of catalysts.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide as raw materials.
Microwave Irradiation: This method enhances reaction rates and yields.
Industrial Production Methods
Industrial production often involves multi-step synthesis, starting from readily available raw materials such as o-aminothiophenols and aromatic aldehydes. The reaction conditions typically include the use of solvents like ethanol and catalysts such as piperidine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Formyl-1,3-benzothiazole-6-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mécanisme D'action
The mechanism of action of 2-Formyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction . The compound’s formyl and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-substituted benzothiazoles: Known for their antimicrobial and enzyme inhibitory activities.
2-Arylbenzothiazoles: Exhibiting significant anti-cancer and anti-inflammatory properties.
Uniqueness
2-Formyl-1,3-benzothiazole-6-carboxylic acid stands out due to its unique combination of formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5NO3S |
|---|---|
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
2-formyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H5NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-4H,(H,12,13) |
Clé InChI |
BSGZUDPHRGTSIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)

![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)








![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)

